Peroxymonosulfuric acid, dipotassium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Environmental Applications

- Pulp Bleaching: Researchers are investigating potassium peroxymonosulfate as a potential replacement for chlorine-based bleaching processes in the paper industry. Studies suggest it can achieve similar levels of brightness in pulp while being more environmentally friendly.

- Wastewater Treatment: Potassium peroxymonosulfate shows promise in degrading organic pollutants in wastewater. Its oxidizing properties can break down contaminants into smaller, less harmful molecules [].

Other Research Areas

- Textile Industry: Potassium peroxymonosulfate is being explored for its ability to modify and improve certain textile properties such as dyeing and water repellency.

- Disinfectant: Studies have found that potassium peroxymonosulfate can be effective against various microorganisms, including bacteria and fungi. More research is needed to determine its suitability for specific disinfection applications.

Peroxymonosulfuric acid, dipotassium salt, commonly known as potassium peroxymonosulfate, is a chemical compound with the formula or . It is a white solid that is highly soluble in water and is primarily recognized for its strong oxidizing properties. This compound is often found in the form of a triple salt, typically represented as , which is commercially known as Oxone. Potassium peroxymonosulfate is derived from peroxymonosulfuric acid, also referred to as Caro's acid, which was first described by Heinrich Caro in 1898 .

- Oxidation of Organic Compounds: Potassium peroxymonosulfate can oxidize aldehydes to carboxylic acids and sulfides to sulfoxides and subsequently to sulfones.

- Cleavage of Alkenes: It can cleave internal alkenes into two carboxylic acids and epoxidize terminal alkenes.

- Formation of Dioxiranes: This compound can convert ketones to dioxiranes, which are versatile oxidizing agents used for epoxidation reactions .

Potassium peroxymonosulfate can be synthesized through several methods:

- Reaction of Sulfuric Acid with Hydrogen Peroxide: A common laboratory method involves the reaction between concentrated sulfuric acid and hydrogen peroxide:This reaction produces peroxymonosulfuric acid, which can then be neutralized with potassium hydroxide to yield the dipotassium salt.

- Production of Oxone: The commercial preparation of potassium peroxymonosulfate (Oxone) involves combining oleum with hydrogen peroxide followed by careful neutralization with potassium hydroxide .

Potassium peroxymonosulfate has a wide range of applications across various industries:

- Water Treatment: Used extensively for disinfecting swimming pools and spas.

- Cleaning Agents: Effective in cleaning and whitening applications, such as denture cleaning and microelectronics manufacturing.

- Organic Synthesis: Serves as a versatile oxidant in organic chemistry, facilitating various oxidation reactions.

- Industrial Processes: Employed in the plastics industry as a radical initiator for polymerization and as an etchant or oxidative desizing agent for textiles .

Interaction studies involving potassium peroxymonosulfate focus on its compatibility with other chemicals. It is known to react violently with many organic solvents and should be handled with care to avoid hazardous reactions. Mixing it with alkaline materials can lead to exothermic reactions, releasing heat and potentially causing decomposition . Additionally, it should be kept away from incompatible materials such as cyanides and certain metal salts to prevent dangerous byproducts .

Potassium peroxymonosulfate shares similarities with several related compounds, primarily due to their oxidative properties. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Properties | Unique Features |

|---|---|---|---|

| Peroxymonosulfuric acid | Strong oxidizer; unstable; highly explosive | Known as Caro's acid; used mainly in situ | |

| Peroxydisulfuric acid | Strong oxidizer; more stable than peroxymonosulfuric acid | Used mainly in industrial applications | |

| Potassium persulfate | Strong oxidizer; stable; used as a bleaching agent | Less reactive than potassium peroxymonosulfate | |

| Sodium percarbonate | Mild oxidizer; used in laundry products | Releases oxygen upon decomposition |

Potassium peroxymonosulfate stands out due to its combination of strong oxidative power and relative stability when formulated as a triple salt (Oxone), making it versatile for both industrial and domestic applications .

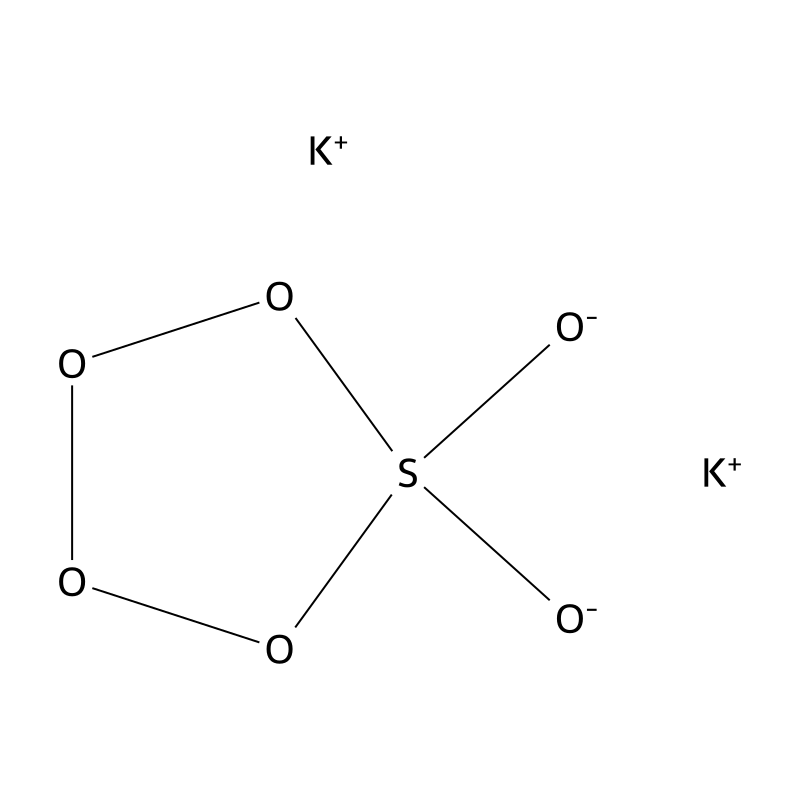

Peroxymonosulfuric acid, dipotassium salt is systematically identified by multiple nomenclature systems that reflect its complex chemical structure and relationship to the parent acid. The compound is officially registered under CAS number 10361-76-9, with the molecular formula consistently reported as H₂O₅S·2K across various chemical databases. This formulation indicates the presence of two potassium cations associated with the peroxymonosulfate anion, distinguishing it from the monopotassium variant commonly encountered in commercial applications. The International Chemical Identifier (InChI) for this compound is JZBWUTVDIDNCMW-UHFFFAOYSA-L, providing a unique computational identifier for database searches and chemical informatics applications.

The systematic nomenclature follows IUPAC conventions, designating the compound as peroxymonosulfuric acid, potassium salt with a 1:2 stoichiometric ratio, indicating one peroxymonosulfuric acid unit per two potassium ions. Alternative designations include dipotassium peroxymonosulfate and peroxymonosulfuric acid dipotassium salt, reflecting the various naming conventions employed across different chemical literature sources. The molecular weight is consistently reported as 206.258 g/mol, though some sources cite slight variations due to rounding differences in atomic mass calculations. The SMILES notation [O-]OS([O-])(=O)=O.[K+].[K+] provides a simplified molecular representation for computational chemistry applications.

This compound should not be confused with the more commonly encountered potassium peroxymonosulfate triple salt (2KHSO₅·KHSO₄·K₂SO₄), commercially known as Oxone, which has a different molecular composition and CAS number (70693-62-8). The distinction is critical for understanding the specific chemical behavior and applications of the pure dipotassium salt versus the commercial mixture. The European Chemical Agency registration protocols recognize this compound as a distinct chemical entity, requiring separate safety and environmental assessments from related peroxymonosulfate compounds.

Historical Development and Discovery

The historical development of peroxymonosulfuric acid, dipotassium salt is intrinsically linked to the pioneering work of Heinrich Caro, a German chemist who first isolated and characterized peroxymonosulfuric acid in the late 19th century. Heinrich Caro (1834-1910) was instrumental in developing the fundamental understanding of peroxysulfur chemistry, and "Caro's acid" (peroxymonosulfuric acid) bears his name in recognition of his contributions to this field. Caro's investigations began with mixtures of hydrogen peroxide and sulfuric acid, leading to the identification of various peroxysulfuric acid derivatives including the compound that would later be recognized as peroxymonosulfuric acid.

The development of potassium salts of peroxymonosulfuric acid emerged from industrial needs for stable, transportable forms of these powerful oxidizing agents. Caro's original work at BASF (Badische Anilin- und Soda-Fabrik) focused on synthetic dye chemistry, where he was responsible for indigo research and collaborated with Adolf von Baeyer in synthesizing the first indigo dye in 1878. His systematic investigations of peroxysulfuric acid systems led to the recognition that certain metal salts could stabilize these otherwise unstable peroxy compounds, making them suitable for commercial applications. The dipotassium salt represents one of several stabilized forms developed during this period of intensive chemical innovation.

Industrial production methods for peroxymonosulfuric acid derivatives evolved significantly throughout the 20th century, with patents describing various synthetic routes typically involving the reaction of sulfuric acid with hydrogen peroxide, followed by neutralization with potassium hydroxide or potassium carbonate to form the desired salt. The specific dipotassium variant gained importance as researchers recognized its distinct properties compared to monopotassium salts and mixed salt formulations. Modern production techniques have refined these early methods, incorporating improved purification steps and quality control measures to ensure consistent product specifications for industrial applications.

Position Within Sulfur-Oxygen Acid Derivatives

Peroxymonosulfuric acid, dipotassium salt occupies a unique position within the broader family of sulfur-oxygen acid derivatives, representing an important bridge between traditional sulfate chemistry and advanced peroxysulfate oxidation technology. The parent acid, peroxymonosulfuric acid (H₂SO₅), is classified as a very strong oxidant with a standard electrode potential of +2.51 V, making it one of the most powerful oxidizing agents in aqueous solution. The dipotassium salt inherits these oxidizing properties while providing enhanced stability and handling characteristics compared to the free acid form.

Within the peroxysulfate family, peroxymonosulfuric acid derivatives are distinguished from peroxydisulfuric acid compounds by their molecular structure and oxidation mechanisms. While peroxydisulfuric acid (H₂S₂O₈) and its salts feature a S-O-O-S linkage, peroxymonosulfuric acid contains a single sulfur center with the connectivity HO-O-S(O)₂-OH. This structural difference results in distinct chemical reactivity patterns, with peroxymonosulfuric acid derivatives typically exhibiting higher reactivity toward electron-rich organic substrates. The dipotassium salt of peroxymonosulfuric acid thus represents a specific member of this family with enhanced solubility characteristics due to the presence of two potassium cations.

The relationship between peroxymonosulfuric acid, dipotassium salt and other sulfur-oxygen compounds extends to various industrial applications where selective oxidation chemistry is required. Unlike simple persulfates such as potassium persulfate (K₂S₂O₈), which primarily function as radical initiators in polymerization reactions, peroxymonosulfuric acid derivatives can participate in direct oxygen transfer reactions. This capability positions the dipotassium salt as a valuable reagent for organic synthesis applications, particularly in the formation of epoxides, sulfoxides, and other oxygenated products where controlled oxidation is essential.

Peroxymonosulfuric acid, dipotassium salt represents a critical member of the persulfate family of oxidizing compounds, characterized by its unique structural features and molecular composition [4]. The compound exists primarily as the triple salt with the chemical formula 2KHSO₅·KHSO₄·K₂SO₄, commonly known as Oxone, which contains potassium peroxymonosulfate as its active component [10]. The molecular structure is fundamentally based on the peroxymonosulfate anion (HSO₅⁻), where the sulfur center adopts the characteristic tetrahedral geometry typical of sulfur in the +6 oxidation state [4]. The connectivity follows the pattern HO–O–S(O)₂–OH, with the peroxo group (-O-O-) forming the distinctive structural feature that imparts the compound's powerful oxidizing properties [4].

The molecular composition encompasses three distinct potassium salt components in a specific stoichiometric ratio [10]. Potassium peroxymonosulfate (KHSO₅) constitutes the primary active component, comprising approximately 47% of the total molecular weight [13]. The remaining components include potassium hydrogen sulfate (KHSO₄) and potassium sulfate (K₂SO₄), which serve both structural and stabilizing functions within the crystalline matrix [10]. This triple salt arrangement results in a total molecular weight of 614.7 grams per mole, with an active oxygen content ranging from 4.5 to 5.2 percent by weight [13].

The structural integrity of the compound is maintained through a complex network of ionic interactions and hydrogen bonding patterns [18]. The peroxymonosulfate anion exhibits a tetrahedral sulfur center with three terminal sulfur-oxygen bonds and one peroxo linkage [18]. The peroxo bond represents the most chemically significant structural feature, characterized by an unsymmetrical oxygen-oxygen connection that readily undergoes cleavage under appropriate activation conditions [22].

Crystal Structure Analysis

Comprehensive crystallographic analysis of potassium peroxymonosulfate monohydrate (KHSO₅·H₂O) has provided detailed insights into the molecular architecture and solid-state organization of the peroxymonosulfate anion [18]. The crystal structure belongs to the monoclinic crystal system with space group C2/c, exhibiting unit cell parameters of a = 18.392(3) Å, b = 7.701(1) Å, c = 7.498(1) Å, and β = 90.89(1)° [18]. The unit cell volume measures 1061.9 ų and contains eight formula units, providing a comprehensive framework for understanding the three-dimensional arrangement of the molecular components [18].

Table 1: Crystal Structure Data of Potassium Peroxymonosulfate Monohydrate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | Flanagan et al., 1984 |

| Space Group | C2/c | Flanagan et al., 1984 |

| Unit Cell Parameters (Å) | a = 18.392(3), b = 7.701(1), c = 7.498(1), β = 90.89(1)° | Flanagan et al., 1984 |

| Unit Cell Volume (ų) | 1061.9 | Flanagan et al., 1984 |

| Formula Units per Unit Cell | 8 | Flanagan et al., 1984 |

| Temperature of Measurement | 20°C | Flanagan et al., 1984 |

The molecular geometry within the crystal lattice reveals precise structural parameters that define the peroxymonosulfate anion configuration [18]. The sulfur atom occupies a central tetrahedral position, coordinated by four oxygen atoms with distinct bonding characteristics [18]. Three terminal sulfur-oxygen bonds exhibit lengths ranging from 1.435 to 1.444 Å, representing typical sulfur-oxygen double bond distances in sulfate-type structures [18]. The fourth coordination position is occupied by the peroxo oxygen, forming a significantly longer sulfur-oxygen single bond of 1.632 Å [18].

The peroxo linkage itself demonstrates a characteristic oxygen-oxygen bond length of 1.460 Å, which is notably shorter than the corresponding distance found in peroxydisulfate compounds [18]. This structural feature reflects the unique electronic environment and bonding characteristics specific to the peroxymonosulfate system [18]. The dihedral angle at the peroxo moiety measures approximately 90°, similar to the geometry observed in solid hydrogen peroxide, indicating comparable geometric constraints [18].

Crystal packing analysis reveals the three-dimensional organization of peroxymonosulfate anions, potassium cations, and water molecules within the unit cell [18]. The potassium ions provide charge compensation and structural stability through electrostatic interactions with the anionic species [18]. Water molecules participate in hydrogen bonding networks that contribute to the overall crystal stability and influence the thermal properties of the crystalline material [18].

Triple Salt Formation Mechanisms (2KHSO₅·KHSO₄·K₂SO₄)

The formation of the triple salt 2KHSO₅·KHSO₄·K₂SO₄ represents a sophisticated crystallization process that combines thermodynamic stability with practical handling advantages [37]. The mechanism involves the controlled neutralization of peroxymonosulfuric acid (Caro's acid) with potassium hydroxide under specific stoichiometric conditions [10]. The process begins with the generation of peroxymonosulfuric acid through the reaction of oleum with hydrogen peroxide, followed by careful addition of potassium carbonate or potassium hydroxide to achieve the desired pH and ionic composition [37].

The triple salt formation occurs through a complex equilibrium system involving multiple ionic species in aqueous solution [37]. The working solution contains KHSO₅, H₂SO₄, and K₂SO₄ in a carefully controlled molar ratio of 1.3 to 2.5/1.2 to 2.0/1, which determines the final composition of the crystallized product [37]. Concentration through evaporation at reduced pressure and temperatures not exceeding 40°C prevents decomposition while promoting the preferential crystallization of the triple salt [37].

Table 2: Triple Salt Composition and Properties

| Component | Value/Property | Formula Ratio |

|---|---|---|

| Potassium peroxymonosulfate (KHSO₅) | 2 molar equivalents | 2KHSO₅ |

| Potassium hydrogen sulfate (KHSO₄) | 1 molar equivalent | KHSO₄ |

| Potassium sulfate (K₂SO₄) | 1 molar equivalent | K₂SO₄ |

| Total molecular weight | 614.7 g/mol | 2KHSO₅·KHSO₄·K₂SO₄ |

| Active oxygen content | 4.5-5.2% | Theoretical maximum |

| Solubility in water (20°C) | 256 g/L | High solubility |

| pH (1% solution) | 2.3 | Acidic |

| Stability (oxidizing power loss) | <1% per month | Excellent stability |

The crystallization mechanism involves fractional precipitation, where the triple salt preferentially forms due to its lower solubility compared to the individual components [39]. Cooling the concentrated solution to temperatures below 15°C initiates crystal nucleation, with optimal crystal formation occurring at 5°C to 10°C [39]. The mother liquor is recycled back into the process, ensuring efficient utilization of raw materials and maintaining the desired stoichiometric balance [39].

Stabilization of the triple salt structure occurs through the formation of hydrogen bonds between the hydrogen sulfate component and adjacent species [18]. The presence of sulfate and hydrogen sulfate ions creates a buffering effect that maintains the structural integrity of the peroxymonosulfate component [39]. This arrangement provides significantly enhanced shelf life compared to pure potassium peroxymonosulfate, with oxidizing power loss remaining below 1% per month under appropriate storage conditions [13].

The industrial production process employs continuous crystallization techniques that maintain consistent product quality while achieving high yields [37]. The process parameters include precise control of temperature, pressure, and ionic concentrations to ensure reproducible formation of the triple salt with the desired purity specifications [37]. Quality control measures monitor the active oxygen content, which serves as the primary indicator of product potency and storage stability [13].

Bonding Patterns in Peroxymonosulfate Anion

The peroxymonosulfate anion exhibits distinctive bonding patterns that distinguish it from other sulfur oxoanions and determine its unique chemical reactivity [18]. The central sulfur atom maintains a tetrahedral coordination geometry with four oxygen atoms, following the typical bonding pattern observed in sulfur(VI) compounds [4]. The electronic structure encompasses three terminal sulfur-oxygen double bonds and one sulfur-oxygen single bond leading to the peroxo linkage [18].

Table 3: Bond Lengths and Angles in Peroxymonosulfate Anion

| Bond/Angle | Length (Å) / Angle (°) | Bond Type |

|---|---|---|

| S-O(1) terminal | 1.444(2) | Terminal S=O |

| S-O(2) terminal | 1.437(2) | Terminal S=O |

| S-O(3) terminal | 1.435(2) | Terminal S=O |

| S-O(4) peroxo | 1.632(3) | S-O peroxo |

| O(4)-O(40) peroxo | 1.460(3) | O-O peroxo |

| O(1)-S-O(2) | 113.1(1) | Terminal angle |

| O(1)-S-O(3) | 115.0(1) | Terminal angle |

| O(1)-S-O(4) | 105.9(1) | Peroxo angle |

| O(2)-S-O(3) | 115.2(1) | Terminal angle |

| O(2)-S-O(4) | 106.8(1) | Peroxo angle |

| O(3)-S-O(4) | 99.0(1) | Peroxo angle |

| S-O(4)-O(40) | 109.4(2) | Peroxo dihedral |

The terminal sulfur-oxygen bonds demonstrate characteristic double bond character with lengths ranging from 1.435 to 1.444 Å [18]. These bonds exhibit significant π-character due to the overlap between sulfur d-orbitals and oxygen p-orbitals, contributing to the overall stability of the tetrahedral structure [25]. The bond angles between terminal oxygen atoms range from 113.1° to 115.2°, reflecting the influence of the tetrahedral geometry and the presence of the peroxo substituent [18].

The peroxo linkage represents the most chemically significant structural feature, characterized by an asymmetric oxygen-oxygen bond of 1.460 Å [18]. This bond length is considerably shorter than the corresponding peroxo bond in peroxydisulfate compounds (1.497 Å), indicating stronger electronic interactions and different reactivity patterns [18]. The sulfur-peroxo oxygen bond length of 1.632 Å represents a typical single bond distance, consistent with sp³ hybridization at the peroxo oxygen center [18].

Electronic distribution within the peroxymonosulfate anion influences both stability and reactivity characteristics [22]. The peroxo bond exhibits significant polarization due to the electron-withdrawing effect of the sulfonate group, creating an electrophilic character at the terminal peroxo oxygen [22]. This electronic arrangement facilitates nucleophilic attack by various species, leading to the characteristic oxidizing behavior observed in peroxymonosulfate systems [20].

Vibrational spectroscopy provides additional insight into the bonding patterns through characteristic stretching frequencies [18]. The oxygen-oxygen stretch appears at 897 and 885 cm⁻¹ in the crystalline hydrate, closely matching the frequency observed in Caro's acid at 893 cm⁻¹ [18]. Sulfur-oxygen stretching vibrations occur near 1250 and 1070 cm⁻¹, while deformation modes appear around 570 cm⁻¹ [18]. These spectroscopic features confirm the structural similarities between different peroxymonosulfate-containing compounds and validate the proposed bonding arrangements [18].

The hydrogen atom location within the peroxymonosulfate structure has been definitively established through crystallographic analysis [18]. The proton resides on the peroxo group rather than on the terminal oxygen atoms, creating the formula HSO₅⁻ with the connectivity pattern HO-O-SO₃⁻ [18]. This positioning significantly influences the acidity and reactivity of the compound, as the peroxo hydrogen represents the most readily ionizable proton [18].

Comparative Analysis with Related Persulfate Compounds

Comparative structural analysis reveals both similarities and distinctions between peroxymonosulfate and related persulfate compounds, providing insights into their respective chemical properties and applications [22]. Peroxydisulfate (S₂O₈²⁻) represents the most closely related compound, featuring a similar peroxo linkage but with a dimeric sulfate structure [24]. The fundamental difference lies in the connectivity pattern, where peroxydisulfate contains a bridging peroxo group between two sulfate units, while peroxymonosulfate features a terminal peroxo group on a single sulfate center [23].

Table 4: Comparative Analysis with Related Persulfate Compounds

| Compound | Standard Potential (V) | Peroxo Bond Length (Å) | Sulfur Oxidation State | Active Species Generated | pH Operating Range |

|---|---|---|---|---|---|

| Peroxymonosulfate (HSO₅⁻) | +1.81 | 1.460 | +6 | SO₄- ⁻, - OH, ¹O₂ | 3-11 |

| Peroxydisulfate (S₂O₈²⁻) | +2.01 | 1.497 | +6 | SO₄- ⁻ | 3-9 |

| Hydrogen peroxide (H₂O₂) | +1.78 | 1.453 | N/A | - OH | 3-11 |

| Permanganate (MnO₄⁻) | +1.70 | N/A | N/A | MnO₂ | 3-12 |

The redox potentials demonstrate significant variations among persulfate compounds [22]. Peroxymonosulfate exhibits a standard electrode potential of +1.81 V, which is lower than peroxydisulfate at +2.01 V but higher than hydrogen peroxide at +1.78 V [10] [22]. This intermediate position reflects the unique electronic environment of the terminal peroxo group and its specific activation mechanisms [22]. The potential difference influences the types of reactions each compound can facilitate and their relative effectiveness under different conditions [26].

Structural geometry comparisons reveal important distinctions in peroxo bond characteristics [18] [24]. The peroxo bond in peroxymonosulfate measures 1.460 Å, significantly shorter than the corresponding bond in peroxydisulfate at 1.497 Å [18]. This difference reflects the distinct electronic environments and bonding constraints in the two structures [18]. The shorter bond length in peroxymonosulfate correlates with different activation energies and reaction pathways compared to peroxydisulfate systems [27].

Activation mechanisms demonstrate fundamental differences between peroxymonosulfate and peroxydisulfate compounds [22]. Peroxymonosulfate can be activated through multiple pathways, including direct reaction with carbonaceous materials and nucleophilic attack by various anions [20]. Peroxydisulfate activation typically requires more controlled conditions and primarily follows electron transfer mechanisms [27]. The asymmetric nature of the peroxymonosulfate structure facilitates nucleophilic cleavage, while the symmetric peroxydisulfate structure exhibits different reactivity patterns [42].

Table 5: Spectroscopic Data for Structural Characterization

| Compound | O-O Stretch (cm⁻¹) | S=O Stretch (cm⁻¹) | S=O Deformation (cm⁻¹) | Structural Similarity |

|---|---|---|---|---|

| Caro's acid (H₂SO₅) | 893 | ~1250, ~1070 | ~570 | Reference structure |

| KHSO₅·H₂O | 897, 885 | ~1250, ~1070 | ~570 | Highly similar |

| Triple salt (Oxone) | 893 | ~1250, ~1070 | ~570 | Contains HSO₅⁻ unit |

| Peroxydisulfate (S₂O₈²⁻) | 854 | Similar range | Similar range | Different peroxo environment |

The active species generated upon activation vary significantly between persulfate compounds [22]. Peroxymonosulfate activation can produce sulfate radicals (SO₄- ⁻), hydroxyl radicals (- OH), and singlet oxygen (¹O₂), depending on the activation method and reaction conditions [26]. Peroxydisulfate primarily generates sulfate radicals through electron transfer processes [22]. This diversity in active species production makes peroxymonosulfate systems more versatile for different oxidation applications [26].

pH tolerance represents another important comparative parameter [22]. Peroxymonosulfate systems demonstrate effective operation across a broader pH range (3-11) compared to peroxydisulfate (3-9) [41]. This extended pH range results from the different activation mechanisms and the stability of the peroxymonosulfate structure under varying ionic conditions [22]. The enhanced pH tolerance provides practical advantages in applications where pH control is challenging or undesirable [41].

The oleum-hydrogen peroxide reaction pathway constitutes the fundamental industrial route for peroxymonosulfuric acid production. This method involves the controlled reaction between concentrated sulfuric acid and hydrogen peroxide under carefully managed conditions [1] [2] [3] [4].

The primary reaction mechanism follows the stoichiometric equation:

H₂SO₄ + H₂O₂ → H₂SO₅ + H₂O

Industrial implementation requires precise control of multiple parameters to achieve optimal yields and maintain safety standards [3] [4]. The reaction is highly exothermic, generating substantial heat that must be carefully managed to prevent decomposition of the desired peroxymonosulfuric acid product [5] [6].

Temperature control represents the most critical aspect of this synthesis route. The optimal temperature range maintains between negative two degrees Celsius and eight degrees Celsius during the reaction phase [7] [6]. Higher temperatures, particularly those exceeding twenty degrees Celsius, result in rapid decomposition of the peroxymonosulfuric acid, significantly reducing yields and creating potentially hazardous conditions [3] [5].

The concentration of sulfuric acid requires maintenance between eighty-five and ninety-eight percent by weight for effective conversion [4] [8]. Lower concentrations result in reduced conversion efficiency due to the presence of water, which inhibits peroxymonosulfuric acid formation [6]. Conversely, hydrogen peroxide concentrations typically range from thirty to ninety percent by weight, with seventy to ninety percent concentrations providing optimal results [9] [10].

Molar ratios between sulfuric acid and hydrogen peroxide significantly influence both yield and product composition. Industrial processes commonly employ ratios ranging from 2.5:1 to 4:1 (H₂SO₄:H₂O₂), with 2.5:1 representing the most economically favorable ratio [6] [11]. This ratio produces solutions containing approximately twenty-five percent peroxymonosulfuric acid, three to four percent unreacted hydrogen peroxide, fifty-seven percent sulfuric acid, and fourteen to fifteen percent water [6] [11].

The reaction occurs instantaneously upon mixing, requiring specialized reactor designs to manage the rapid heat generation and ensure complete mixing without allowing localized overheating [4] [9]. Static mixer reactors have proven particularly effective for this application, providing thorough mixing while maintaining minimal residence time to prevent decomposition [9].

| Parameter | Typical Value | Optimal Conditions |

|---|---|---|

| Temperature Range | -2 to 8°C | <15°C preferred |

| H₂SO₄ Concentration | 85-98 wt% | 93-98 wt% |

| H₂O₂ Concentration | 30-90 wt% | 70-90 wt% |

| Molar Ratio H₂SO₄:H₂O₂ | 2.5:1 to 4:1 | 2.5:1 |

| H₂SO₅ Yield | 80-90% | 85-95% |

Advanced manufacturing facilities utilize continuous-flow systems where sulfuric acid and hydrogen peroxide are introduced through separate feed lines into reactor conduits that discharge into baffled mixing reactors [4] [9]. This configuration prevents substantial premixing while ensuring rapid, complete reaction upon contact. The reactor conduits remain open to the atmosphere to prevent pressure buildup from gas evolution during the reaction [9].

Process optimization has led to the development of enhanced reaction pathways that incorporate oleum (fuming sulfuric acid) as an intermediate [7]. In this approach, weak peroxymonosulfuric acid is initially formed through the standard hydrogen peroxide-sulfuric acid reaction, followed by treatment with twenty-six percent oleum to produce enriched peroxymonosulfuric acid solutions [7]. This two-stage process allows for higher concentrations of the active oxidizing agent while maintaining thermal control throughout the synthesis.

Neutralization Crystallization Techniques

The conversion of peroxymonosulfuric acid solutions to stable crystalline potassium salts requires sophisticated neutralization and crystallization protocols. The neutralization process transforms the highly reactive and unstable peroxymonosulfuric acid into the commercially valuable triple salt complex [1] [2] [12].

Potassium hydroxide serves as the primary neutralizing agent, typically employed as a fifty percent aqueous solution [12] [13]. The neutralization reaction proceeds according to the following scheme:

H₂SO₅ + KOH → KHSO₅ + H₂O

However, the commercial product known as Oxone contains a triple salt composition represented by the formula 2KHSO₅·KHSO₄·K₂SO₄ [1] [14] [15]. This complex salt formation results from the simultaneous neutralization of peroxymonosulfuric acid, residual sulfuric acid, and the formation of additional potassium sulfate species.

Temperature control during neutralization proves equally critical as in the initial synthesis phase. The neutralization process must maintain temperatures between zero and six degrees Celsius to preserve the stability of the peroxymonosulfuric acid component [12] [16]. Elevated temperatures during neutralization lead to decomposition and significant losses in active oxygen content.

The crystallization process requires careful management of cooling rates and seeding strategies. Controlled cooling at rates between 0.5 and 2.0 degrees Celsius per minute promotes the formation of well-defined crystals with optimal physical properties [17] [16]. Seeded crystallization, where small amounts of pre-formed crystals are added to the solution, enhances nucleation and produces more uniform crystal size distributions [16].

Modern crystallization techniques employ various approaches to optimize product quality and yield. The addition of hydroxyethylidene compounds during crystallization has been shown to control crystal growth and improve the final product morphology [16]. This approach results in crystals with enhanced stability and improved flow characteristics for industrial handling.

| Parameter | Standard Process | Optimized Process |

|---|---|---|

| Neutralizing Agent | Potassium hydroxide (KOH) | KOH + K₂CO₃ mixture |

| Temperature Control | 40-60°C during addition | 0-6°C for stability |

| pH Target | 2.3-2.6 (1% solution) | 2.4-2.5 |

| Crystallization Method | Controlled cooling | Seeded crystallization |

| Cooling Rate | 1-2°C/min | 0.5-1°C/min |

| Active Oxygen Content | ≥4.5% | 4.7-5.0% |

Vacuum concentration techniques are frequently employed to remove excess water and concentrate the solution prior to crystallization [18]. Operating under reduced pressure (0.098 MPa) at temperatures around forty-five degrees Celsius allows for water removal without thermal decomposition of the peroxymonosulfate species [18].

The crystallization environment requires careful control of atmospheric conditions. Humidity control prevents premature hydration of the crystalline product, while controlled atmosphere conditions minimize exposure to contaminants that could catalyze decomposition [19] [15]. The final crystalline product exhibits characteristic white granular appearance with minimal odor and excellent storage stability when properly processed [19] [20].

Quality specifications for the crystallized product include potassium peroxymonosulfate content of at least forty-seven percent by weight, active oxygen content exceeding 4.5 percent, and moisture content below 0.8 percent [20]. Heavy metal contamination, particularly lead content, must remain below ten parts per million to meet industrial standards [20].

Large-Scale Manufacturing Process Optimization

Industrial-scale production of peroxymonosulfuric acid, dipotassium salt requires sophisticated process optimization strategies to achieve economic viability while maintaining product quality and operational safety. Large-scale manufacturing facilities typically operate with production capacities ranging from 100 kilograms to 10 metric tons per day [21] [22].

Process optimization begins with reactor design considerations that address the unique challenges of peroxymonosulfuric acid synthesis. Static mixer reactors equipped with specialized mixing elements provide optimal performance for large-scale operations [9]. These reactors feature multiple mixing stages that ensure instantaneous reaction while minimizing residence time to prevent decomposition. The Koch Engineering SMV static mixers have proven particularly effective, providing complete mixing without backmixing and operating continuously without mechanical moving parts [4] [9].

Heat management systems represent critical components in large-scale operations. Water-cooled jacket systems capable of removing 50 to 100 degrees Celsius worth of heat generation maintain reaction temperatures below twenty degrees Celsius [9] [10]. Advanced cooling systems employ cascaded cooling circuits with intermediate heat exchangers to manage the substantial exothermic nature of the reaction [10].

Feed preparation systems require precise metering capabilities to maintain stoichiometric ratios within plus or minus two percent tolerance [23]. Automated dosing systems equipped with programmable logic controllers ensure consistent feed rates and provide real-time monitoring of critical process parameters [6] [11]. Break tanks for hydrogen peroxide and sulfuric acid storage provide additional safety measures by preventing contamination backflow into primary storage systems [4] [9].

Process control systems integrate distributed control system architecture to monitor and control all critical parameters [24]. Temperature, pressure, flow rates, and concentration measurements are continuously monitored through computer-based interfaces that enable rapid response to process deviations [24]. Instrumentation includes thermocouples, pressure meters, flowmeters, and sulfur oxide detectors to ensure comprehensive process monitoring [24].

Quality control systems employ continuous iodometric titration methods to monitor active oxygen content throughout the production process [15] [25]. This analytical approach provides real-time feedback on conversion efficiency and product quality, enabling immediate process adjustments to maintain specifications [15].

| Process Stage | Equipment Type | Capacity Range | Key Parameters |

|---|---|---|---|

| Feed Preparation | Static mixer reactor | 0.5-10 mol/batch | Molar ratio control ±2% |

| Reactor Design | Baffled plug flow reactor | 100 kg - 10 MT/day | Residence time 5-15 min |

| Heat Management | Water-cooled jacket system | 50-100°C heat removal | Temperature <20°C |

| Product Recovery | Centrifugal separation | 95-99% recovery | Moisture <0.8% |

| Quality Control | Iodometric titration | Continuous monitoring | KHSO₅ content ≥47% |

Capacity expansion strategies for existing facilities focus on debottlenecking existing equipment and optimizing operating conditions rather than installing entirely new production lines [22]. LANXESS Corporation, a global leader in potassium monopersulfate production, has implemented capacity expansion projects at their Memphis, USA facility to meet increasing global demand [22].

Economic optimization considers raw material costs, energy consumption, and waste minimization strategies. The use of concentrated reactants minimizes the energy requirements for subsequent water removal operations [9] [10]. Process integration schemes recover waste heat from the exothermic reaction for use in other plant operations, improving overall energy efficiency [21].

Waste minimization approaches focus on maximizing conversion efficiency to reduce unreacted raw materials in waste streams. Advanced process control systems maintain optimal reaction conditions that minimize side reactions and maximize the formation of the desired triple salt product [21]. Recycling of mother liquors from crystallization operations recovers valuable materials and reduces overall waste generation [18].

Environmental considerations include provisions for emergency response systems and containment measures for potential releases [26]. Water deluge systems provide rapid cooling and dilution capabilities in emergency situations [6] [11]. Atmospheric monitoring systems detect potential releases of sulfur-containing compounds and trigger appropriate response procedures [24].

Transportation and logistics optimization addresses the oxidizing agent classification requirements for the final product. Packaging in polyethylene-lined woven bags or specialized containers meets UN 3262 oxidizing agent transportation requirements [20]. Storage and handling protocols ensure product stability throughout the supply chain while maintaining regulatory compliance [20].

Laboratory-Scale Preparation Protocols

Laboratory-scale preparation of peroxymonosulfuric acid and its potassium salts encompasses several distinct methodologies, each suited to specific research applications and scale requirements. These protocols range from direct synthesis methods to purification procedures for commercial materials [27] [28] [29].

The chlorosulfuric acid route represents the traditional laboratory method for peroxymonosulfuric acid synthesis [30] [28] [31]. This approach involves the careful addition of hydrogen peroxide to chlorosulfuric acid according to the reaction:

ClSO₂OH + H₂O₂ → H₂SO₅ + HCl

This method produces high-purity peroxymonosulfuric acid with yields ranging from eighty-five to ninety-five percent [32]. However, the method requires exceptional safety precautions due to the corrosive nature of chlorosulfuric acid and the generation of hydrogen chloride gas. Laboratory implementation requires explosion-proof fume hoods and specialized glass apparatus resistant to strong acids [28] [33].

The direct sulfuric acid-hydrogen peroxide method provides a more accessible laboratory approach for researchers [28] [34]. This procedure involves the slow addition of concentrated hydrogen peroxide (typically seventy percent) to concentrated sulfuric acid (ninety-eight percent) while maintaining temperatures below fifteen degrees Celsius through ice bath cooling [28] [11]. Yields typically range from seventy-five to eighty-five percent, with the lower yield compensated by simpler experimental setup and reduced safety hazards [11].

Piranha solution methodology represents a specialized application primarily used for surface cleaning and etching applications rather than preparative synthesis [3] [5]. The typical 3:1 ratio of sulfuric acid to hydrogen peroxide creates solutions containing up to five percent peroxymonosulfuric acid [3]. This method produces limited quantities but demonstrates the fundamental reaction chemistry in an accessible laboratory format [5] [35].

Small-scale Oxone processing provides an alternative approach for researchers requiring purified potassium peroxymonosulfate [27] [36]. Commercial Oxone can be processed through recrystallization or extraction procedures to obtain higher purity materials. This approach typically yields ninety to ninety-five percent recovery of the active component while removing stabilizers and other additives present in commercial formulations [27].

Pure potassium peroxymonosulfate isolation employs solvent extraction techniques to separate the active component from the triple salt mixture [27]. Organic solvents such as dichloromethane show selective extraction capabilities, allowing separation of potassium peroxymonosulfate from the accompanying potassium hydrogen sulfate and potassium sulfate components [27]. This method produces yields of eighty to ninety percent while providing materials suitable for mechanistic studies and specialized applications [27].

| Method | Scale | Reagents | Yield | Safety Level |

|---|---|---|---|---|

| Chlorosulfonic Acid Route | 10-100 g | ClSO₂OH + H₂O₂ | 85-95% | High hazard |

| Direct H₂SO₄-H₂O₂ Method | 50-500 g | H₂SO₄ (98%) + H₂O₂ (70%) | 75-85% | Moderate hazard |

| Piranha Solution Method | 10-50 mL | H₂SO₄ + H₂O₂ (3:1) | 70-80% | Very high hazard |

| Small-Scale Oxone Prep | 100-1000 g | Commercial Oxone processing | 90-95% | Low hazard |

| Pure KHSO₅ Isolation | 10-50 g | Oxone + solvent extraction | 80-90% | Low hazard |

Analytical characterization of laboratory-prepared materials employs iodometric titration for active oxygen determination and spectrophotometric methods for purity assessment [27]. Nuclear magnetic resonance spectroscopy provides structural confirmation, while thermal analysis techniques evaluate stability characteristics [27].

Storage and handling protocols for laboratory-prepared materials require refrigeration to maintain stability [28] [34]. Solutions of peroxymonosulfuric acid show limited stability at room temperature, decomposing within days to weeks depending on concentration and storage conditions [28] [10]. Solid potassium salts demonstrate superior storage stability, maintaining activity for months when stored in sealed containers under refrigeration [15] [36].

Safety protocols for laboratory preparation emphasize the use of appropriate personal protective equipment, including chemical-resistant gloves, safety glasses, and laboratory coats [3] [37]. Fume hood operations are mandatory due to the potential generation of sulfur-containing vapors and the highly corrosive nature of the reaction mixtures [3]. Emergency procedures include provisions for neutralization of spills and treatment of potential exposures [37].

Scale-up considerations from laboratory to pilot-scale operations require careful attention to heat removal capabilities and mixing efficiency. The highly exothermic nature of peroxymonosulfuric acid synthesis necessitates enhanced cooling systems and temperature monitoring as reaction scales increase [9] [10]. Continuous stirring or static mixing becomes increasingly important to prevent localized overheating and ensure uniform product quality [9].